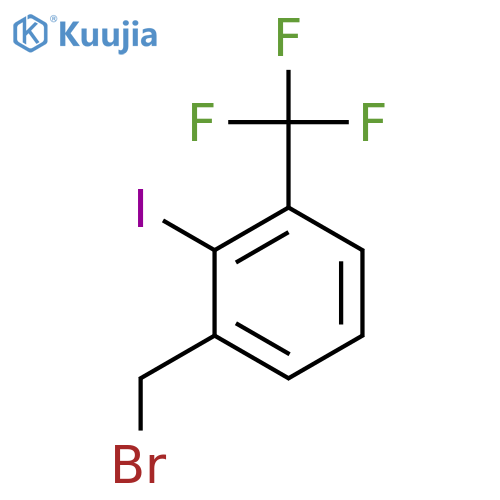Cas no 1261457-02-6 (2-Iodo-3-(trifluoromethyl)benzyl bromide)

2-Iodo-3-(trifluoromethyl)benzyl bromide 化学的及び物理的性質
名前と識別子
-
- 2-Iodo-3-(trifluoromethyl)benzyl bromide
-
- インチ: 1S/C8H5BrF3I/c9-4-5-2-1-3-6(7(5)13)8(10,11)12/h1-3H,4H2
- InChIKey: GATRRPKRISZJBU-UHFFFAOYSA-N
- ほほえんだ: IC1C(CBr)=CC=CC=1C(F)(F)F
計算された属性
- せいみつぶんしりょう: 363.85714 g/mol
- どういたいしつりょう: 363.85714 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 171
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- ぶんしりょう: 364.93
- トポロジー分子極性表面積: 0
2-Iodo-3-(trifluoromethyl)benzyl bromide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013033590-1g |
2-Iodo-3-(trifluoromethyl)benzyl bromide |
1261457-02-6 | 97% | 1g |
$1490.00 | 2023-09-03 | |
| Alichem | A013033590-250mg |
2-Iodo-3-(trifluoromethyl)benzyl bromide |
1261457-02-6 | 97% | 250mg |
$504.00 | 2023-09-03 | |
| Alichem | A013033590-500mg |
2-Iodo-3-(trifluoromethyl)benzyl bromide |
1261457-02-6 | 97% | 500mg |
$831.30 | 2023-09-03 |
2-Iodo-3-(trifluoromethyl)benzyl bromide 関連文献
-
1. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
9. Book reviews
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
2-Iodo-3-(trifluoromethyl)benzyl bromideに関する追加情報
2-Iodo-3-(trifluoromethyl)benzyl bromide (CAS No. 1261457-02-6)
The compound 2-Iodo-3-(trifluoromethyl)benzyl bromide (CAS No. 1261457-02-6) is a highly specialized organic compound with significant applications in modern organic synthesis and drug discovery. This compound is characterized by its unique structure, which includes an iodo group at the 2-position and a trifluoromethyl group at the 3-position on the benzene ring, with a benzyl bromide moiety attached. The combination of these functional groups makes it a versatile building block in the construction of complex molecules, particularly in the field of medicinal chemistry.
Recent advancements in synthetic methodologies have highlighted the importance of iodoarenes and trifluoromethylated compounds in the development of bioactive molecules. The presence of the trifluoromethyl group in 2-Iodo-3-(trifluoromethyl)benzyl bromide confers unique electronic and steric properties, which are highly desirable in drug design. This group enhances the lipophilicity and metabolic stability of the compound, making it an attractive candidate for use in various therapeutic areas.
One of the most notable applications of 2-Iodo-3-(trifluoromethyl)benzyl bromide is its role as an intermediate in the synthesis of biologically active compounds. For instance, researchers have utilized this compound to construct heterocyclic frameworks, which are essential components of many pharmaceutical agents. The iodo group serves as an excellent leaving group, enabling various coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, which are critical steps in modern organic synthesis.
The structural uniqueness of 2-Iodo-3-(trifluoromethyl)benzyl bromide also makes it a valuable tool in exploring new chemical space for drug discovery. Recent studies have demonstrated its potential in generating novel scaffolds with improved pharmacokinetic profiles. For example, its use as a precursor for constructing fluorinated aromatic systems has shown promise in developing agents targeting G-protein coupled receptors (GPCRs), which are implicated in numerous diseases including cancer and neurodegenerative disorders.
In terms of synthesis, 2-Iodo-3-(trifluoromethyl)benzyl bromide can be prepared via several routes, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The choice of synthetic pathway depends on the availability of starting materials and the desired scale of production. Notably, advancements in catalytic methods have significantly improved the efficiency and selectivity of these reactions, making this compound more accessible for research purposes.
From a pharmacological perspective, 2-Iodo-3-(trifluoromethyl)benzyl bromide exhibits interesting biological activities that warrant further investigation. Preclinical studies have shown that derivatives of this compound possess potent anti-inflammatory and antioxidant properties, suggesting its potential utility in treating chronic inflammatory diseases such as arthritis and cardiovascular disorders.
Moreover, the trifluoromethyl group's ability to modulate receptor interactions has been leveraged to develop selective ligands for various drug targets. For instance, recent research has focused on using this compound to design inhibitors for kinase enzymes, which are key players in cellular signaling pathways associated with cancer progression.
In conclusion, 2-Iodo-3-(trifluoromethyl)benzyl bromide (CAS No. 1261457-02-6) is a versatile and valuable compound with wide-ranging applications in organic synthesis and drug discovery. Its unique structure, combined with advancements in synthetic methodologies and pharmacological research, positions it as an important tool for developing innovative therapeutic agents.
1261457-02-6 (2-Iodo-3-(trifluoromethyl)benzyl bromide) 関連製品
- 1806834-61-6(Ethyl 4-amino-2-chloro-3-(difluoromethyl)pyridine-5-acetate)
- 1619982-49-8(2,6-dibromo-4-(2,4-dibromophenoxy)-Phenol)
- 2096339-49-8([3-(Pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid)
- 1207004-20-3(1-methyl-3-phenyl-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}-1H-pyrazole-5-carboxamide)
- 851865-30-0(1-(2-{(3-fluorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one)
- 6924-66-9(Quinoxaline-5-carboxylic acid)
- 2108-51-2(Benzenemethanol, a-1-hexynyl-)
- 106306-86-9(7-benzyl-3-methyl-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 91248-47-4(3-4-(Dimethylsulfamoyl)phenylpropanoic Acid)
- 2228300-11-4(3-amino-2-methyl-2-5-(2-methylcyclopropyl)furan-2-ylpropan-1-ol)



